(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
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Overview
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid” is a chemical compound with the CAS Number: 204058-25-3 . It has a molecular weight of 494.59 and its IUPAC name is (2S)-3-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC©©OC(=O)N1CCC(CC@HOCC2C3=CC=CC=C3C3=CC=CC=C32)C(=O)O)CC1 . This indicates the presence of a piperidine ring, a fluorene group, and several carbonyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Orthogonally Protected Amino Acid Analog Synthesis
This compound is utilized in the synthesis of orthogonally protected amino acid analogs, which are crucial for peptide-based drug discovery. A notable application includes the preparation of an orthogonally protected Cα,Cα‐disubstituted amino acid analog of lysine, demonstrating its significance in the development of novel peptides with potential therapeutic applications (Hammarström et al., 2005).
Synthesis of Non-proteinogenic Amino Acids
Research also highlights its role in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives. These compounds are important for expanding the diversity of amino acids available for peptide synthesis, thereby broadening the scope of peptide-based therapeutics (Adamczyk & Reddy, 2001).
ACC1/2 Inhibitor Development
Another significant application involves the optimization of (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, where the compound's derivatives showed potential in inhibiting acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. This research indicates potential therapeutic applications in metabolic diseases (Chonan et al., 2011).
Development of Azatryptophan Derivatives
The compound is also involved in the synthesis of azatryptophan derivatives, which play a crucial role in peptide-based drug discovery. This application underscores the versatility of the compound in generating novel amino acid derivatives for therapeutic use (Nimje et al., 2020).
Self-Assembly and Material Science
Moreover, research on Fmoc variants of threonine and serine, structurally similar to the discussed compound, demonstrates their ability to self-assemble into various morphologies under different conditions. This finding is critical for designing self-assembled architectures for applications in material science and nanotechnology (Kshtriya et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)16-24(25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDSTYGNXVJVKL-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid | |
CAS RN |
204058-25-3 |
Source
|
Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204058-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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